1-[3-(4-Nitrophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one
Overview
Description
1-[3-(4-Nitrophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one is a heterocyclic compound that belongs to the pyrazoline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Nitrophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one typically involves the reaction of 4-nitroacetophenone with thiophene-2-carbaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired pyrazoline derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow synthesis to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Nitrophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and thienyl positions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions
Major Products Formed
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Amino-substituted pyrazoline derivatives.
Substitution: Various substituted pyrazoline derivatives depending on the nucleophile used
Scientific Research Applications
1-[3-(4-Nitrophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(4-Nitrophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity could involve the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline: Similar structure with a phenyl group instead of a propionyl group.
1,3,4-Thiadiazole Derivatives: Compounds with similar biological activities and structural features.
Uniqueness
1-[3-(4-Nitrophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(4-nitrophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-2-16(20)18-14(10-13(17-18)15-4-3-9-23-15)11-5-7-12(8-6-11)19(21)22/h3-9,14H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIKZSKZMDIUPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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